2-(Iodomethyl)-2-phenylindene-1,3-dione
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Overview
Description
2-(Iodomethyl)-2-phenylindene-1,3-dione is an organic compound characterized by the presence of an iodomethyl group attached to a phenylindene-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-phenylindene-1,3-dione typically involves the iodination of a precursor compound. One common method involves the reaction of a phenylindene-1,3-dione derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethyl acetate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2-phenylindene-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of hydrocarbon derivatives.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as thiols or amines, to form new compounds.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, and periodic acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the iodomethyl group under mild conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Iodomethyl)-2-phenylindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-2-phenylindene-1,3-dione involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-2-phenylindene-1,3-dione
- 2-(Chloromethyl)-2-phenylindene-1,3-dione
- 2-(Fluoromethyl)-2-phenylindene-1,3-dione
Uniqueness
2-(Iodomethyl)-2-phenylindene-1,3-dione is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halomethyl analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and biochemical studies .
Properties
Molecular Formula |
C16H11IO2 |
---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
2-(iodomethyl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C16H11IO2/c17-10-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H,10H2 |
InChI Key |
RIBNIKBKQPNWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CI |
Origin of Product |
United States |
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